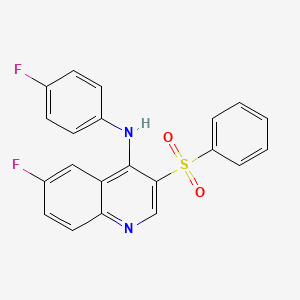

6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Antibacterial Activity

4-Quinolone: and its derivatives have long been recognized as effective antimicrobial agents. Specifically, 4-quinolone serves as a first-line chemotherapeutic treatment for a wide spectrum of bacterial infections. Researchers have explored its potential in combating various bacterial strains, making it a crucial scaffold for developing new antibiotics .

Pain Management

Recent reports highlight the potential of 4-quinolone derivatives in pain management. These compounds exhibit analgesic properties, which could contribute to novel pain-relief medications .

Ischemia Treatment

Ischemia, characterized by inadequate blood supply to tissues, poses significant health challenges. Some studies suggest that 4-quinolone derivatives may play a role in mitigating ischemic damage, making them relevant for cardiovascular and neurovascular research .

Immunomodulation

Immunomodulatory effects are crucial for maintaining a balanced immune response4-Quinolone derivatives have shown promise in modulating immune reactions, potentially aiding in autoimmune disease management and immunotherapy .

Anti-Inflammatory Properties

Chronic inflammation contributes to various diseases. Researchers have investigated 4-quinolone derivatives as potential anti-inflammatory agents, aiming to develop therapies for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antimalarial Activity

Malaria remains a global health concern. Some studies suggest that 4-quinolone derivatives exhibit antimalarial properties, opening avenues for novel antimalarial drug development .

Antifungal Potential

Fungal infections pose challenges in clinical practice4-Quinolone derivatives have demonstrated antifungal activity against various fungal species, making them relevant for antifungal drug discovery .

Antiviral Research

HIV and other viral infections continue to impact global health. While more research is needed, certain 4-quinolone derivatives have shown antiviral potential, warranting further investigation .

Mécanisme D'action

Target of Action

Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, and anti-hiv and antitubercular agents .

Mode of Action

It is known that quinoline derivatives interact with cells and have a significant impact on bioassays .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some quinoline derivatives have shown promising anti-inflammatory activity and antimicrobial activity .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O2S/c22-14-6-9-16(10-7-14)25-21-18-12-15(23)8-11-19(18)24-13-20(21)28(26,27)17-4-2-1-3-5-17/h1-13H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXAYWPPNUKMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)